2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
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Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound with a complex structure. This compound is characterized by the presence of a benzamide core, substituted with a benzyl(methylsulfonyl)amino group and a 2,4-dimethylpentan-3-yl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the benzyl(methylsulfonyl)amino group and the 2,4-dimethylpentan-3-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzyl(methylsulfonyl)amino group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The unique combination of the benzyl(methylsulfonyl)amino group and the 2,4-dimethylpentan-3-yl group distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in other benzamide derivatives.
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide |
InChI |
InChI=1S/C22H30N2O3S/c1-16(2)21(17(3)4)23-22(25)19-13-9-10-14-20(19)24(28(5,26)27)15-18-11-7-6-8-12-18/h6-14,16-17,21H,15H2,1-5H3,(H,23,25) |
InChI Key |
UILQOTXVGNZOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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